![molecular formula C22H23Cl2N3O2S2 B2726084 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-21-1](/img/structure/B2726084.png)

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

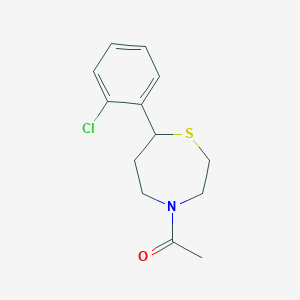

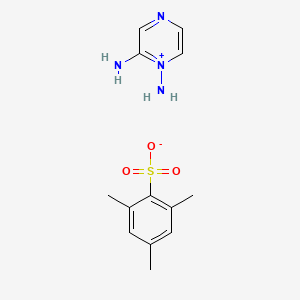

The compound “methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a benzenecarboxylate group and a dichlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorobenzyl group, and the benzenecarboxylate group contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as boiling point, melting point, and density are not available in the current resources .Scientific Research Applications

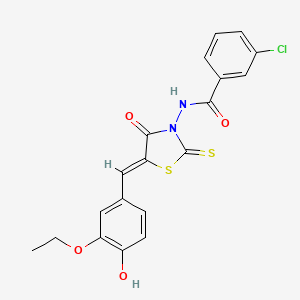

Photodegradation Studies

Photochemical Decomposition of Analogous Compounds : Research on sulfamethoxazole, a compound with a somewhat similar sulfanyl group, shows it's extremely photolabile in acidic aqueous solution, leading to various photoproducts through photoisomerization. This indicates that chemicals with sulfanyl groups can undergo significant transformations under specific conditions, which is crucial for understanding environmental degradation pathways and designing photostable drugs or chemicals (Wei Zhou & D. Moore, 1994).

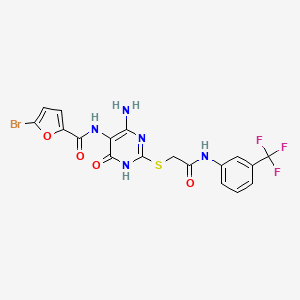

Antiproliferative and Antilipolytic Activities

Synthesis and Biological Activities of Triazole Derivatives : A study synthesizing a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives explored these compounds' antiproliferative and antilipolytic activities. These activities were tested against obesity-related colorectal cells and pancreatic lipase, indicating the potential of triazole and sulfanyl-containing compounds in developing treatments for obesity and cancer (M. Shkoor et al., 2021).

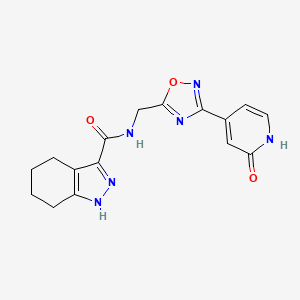

Molecular Engineering

Construction of Metal–Organic Systems : Research on the construction of copper metal–organic complexes using flexible dicarboxylate ligands, including those with sulfanyl groups, demonstrates the compound's utility in molecular engineering. These complexes' diverse structures, from molecular chairs to two-dimensional layer structures, show the potential for creating novel materials with specific functions, such as catalysis, drug delivery, or materials science applications (Fangna Dai et al., 2009).

Drug Design and Molecular Docking

Potential 11β-HSD1 Inhibitors : A study on a triazole with a chlorobenzylsulfanyl group highlighted its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Structural analysis, including Hirshfeld surface analysis and DFT studies, provided insights into its binding interactions, indicating the significance of these chemical groups in drug design and development (L. H. Al-Wahaibi et al., 2019).

Catalysis

Efficient Catalyst for Synthesis : Studies have utilized sulfuric acid derivatives as catalysts for synthesizing various organic compounds, demonstrating the role of sulfur-containing compounds in facilitating chemical reactions. This research highlights the potential applications of similar compounds in catalysis, significantly impacting synthetic chemistry and pharmaceutical manufacturing (Z. Karimi-Jaberi et al., 2012; S. Tayebi et al., 2011).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O2S2/c1-14(2)27-20(13-30-12-17-8-9-18(23)10-19(17)24)25-26-22(27)31-11-15-4-6-16(7-5-15)21(28)29-3/h4-10,14H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAJZTHDOCSOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CSCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)

![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)